Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate
Overview
Description
Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate, also known as 3-fluoro-2-methyl-3-butoxycarbonylamino-cyclobutane-1-carboxylate, is an organic compound used in laboratory experiments and scientific research. It is a colorless, crystalline solid that is soluble in acetonitrile, methanol, and water. This compound has a variety of applications in the scientific community, including in the synthesis of pharmaceuticals, in the synthesis of polymers, and in the study of biochemical and physiological effects. In
Scientific Research Applications
Pharmaceutical Synthesis
This compound is used in the synthesis of pharmaceuticals, particularly as an intermediate in the production of more complex molecules. Its Boc-amino group is a common protecting group for amines, which is crucial in multi-step organic synthesis . This allows for selective reactions to occur on other parts of the molecule without affecting the amine group.
Green Chemistry
The compound’s ability to undergo reactions in catalyst and solvent-free conditions aligns with the principles of green chemistry . This reduces the environmental impact by avoiding the use of hazardous solvents and simplifies the purification process, making it an eco-friendly choice for chemical synthesis.
Chemoselective Protection
Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate can be used for the chemoselective protection of amines. This is particularly important when synthesizing compounds with multiple functional groups, as it allows for selective modification of one functional group without affecting others .
Amino Acid and Peptide Research
In the field of amino acid and peptide research, this compound is utilized for the protection of amino groups during peptide synthesis. This ensures that the amino groups react only when desired, which is essential for the correct assembly of peptides .
Mechanism of Action
Target of Action
Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate is primarily used as a reagent in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it participates in. The compound is often used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound acts as a protective group for amines during chemical reactions . The tert-butoxycarbonyl (Boc) group in the compound protects the amine functionality during the reaction, preventing it from reacting with other reagents . This allows for selective reactions to occur at other sites on the molecule .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound, acting as an organoboron reagent, undergoes transmetalation, where it transfers a nucleophilic organic group from boron to palladium . This forms a new carbon–carbon bond, allowing for the synthesis of complex organic compounds .
Result of Action
The result of the compound’s action is the formation of new organic compounds through selective chemical reactions . By protecting the amine group, the compound allows for selective reactions at other sites on the molecule, enabling the synthesis of complex organic compounds .
Action Environment
The action of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents . For example, the compound is often used in reactions carried out in ethanol at 40–45 °C . The presence of a catalyst, such as Amberlyst-15, can also enhance the compound’s reactivity .
properties
IUPAC Name |
propan-2-yl 3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-8(2)18-10(16)13(6-9(14)7-13)15-11(17)19-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSGPBYUNPVFDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)F)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701115346 | |
Record name | Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701115346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate | |
CAS RN |
1403766-93-7 | |
Record name | Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, 1-methylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701115346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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